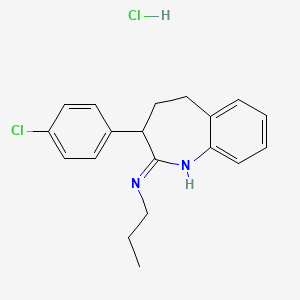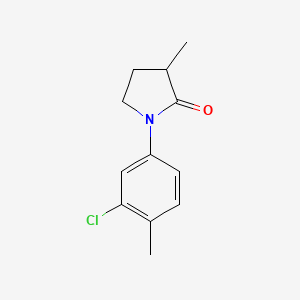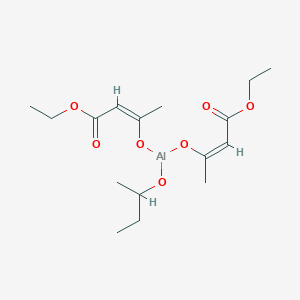![molecular formula C10H20Mg2N2O8 B13826158 Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is a complex compound with the molecular formula C10H20Mg2N2O8 and a molecular weight of 344.88400 . This compound is known for its unique coordination chemistry, where magnesium ions are chelated by ethylenebis(carboxymethyl)glycinato ligands. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) typically involves the reaction of magnesium salts with ethylenebis(carboxymethyl)glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the chelation process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized magnesium complexes, while reduction can yield reduced forms of the compound. Substitution reactions produce new complexes with different ligands .
科学的研究の応用
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
作用機序
The mechanism of action of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) involves its ability to chelate magnesium ions, stabilizing them in a specific coordination environment. This chelation enhances the reactivity and stability of the magnesium ions, allowing them to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- Dimagnesium ethylenediamine tetraacetate
- Magnesate (2-), [ [N,N’-1,2-ethanediylbis [N- [ (carboxy-κO)methyl]glycinato-κN,κO]] (4-)]-, magnesium (1:1), (OC-6-21)-
Uniqueness
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is unique due to its specific ligand structure and coordination environment, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and reactive magnesium complexes .
特性
分子式 |
C10H20Mg2N2O8 |
|---|---|
分子量 |
344.89 g/mol |
IUPAC名 |
dimagnesium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.2Mg/c3-1-2-4;4*1-2(3)4;;/h1-4H2;4*1H3,(H,3,4);;/q;;;;;2*+2/p-4 |
InChIキー |
WLIGJEYZMAJVGP-UHFFFAOYSA-J |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Mg+2].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


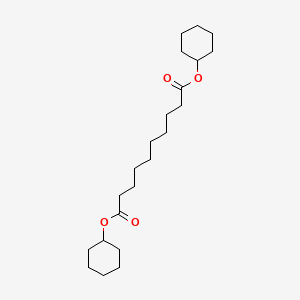
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)

![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)

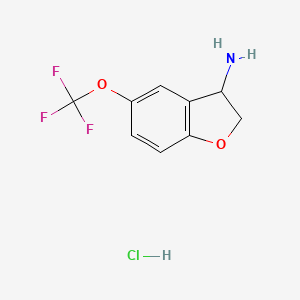
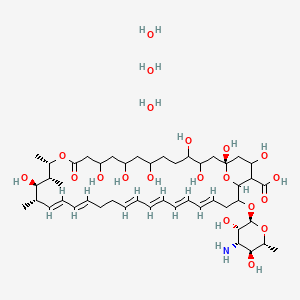
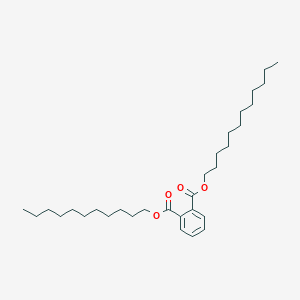
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
